molecular formula C11H7BrN2O3 B1381844 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione CAS No. 1889290-24-7

5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione

Cat. No.: B1381844
CAS No.: 1889290-24-7
M. Wt: 295.09 g/mol
InChI Key: MWDLWLPHIPRYNP-UHFFFAOYSA-N
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Description

5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione is a chemically engineered spirocyclic compound that functions as a potent and selective inhibitor of the NLRP3 inflammasome. Its primary research value lies in its ability to directly bind to NLRP3 and prevent the assembly of the inflammasome complex, a key driver of the innate immune response. This mechanism potently suppresses the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. As such, it serves as a critical pharmacological tool for investigating the role of NLRP3-driven inflammation in a wide range of disease models, including autoimmune disorders, neurodegenerative conditions like Alzheimer's disease, metabolic diseases such as type 2 diabetes, and gouty arthritis. The bromine substitution on the spiro-fused indanone scaffold is designed to enhance its binding affinity and metabolic stability, making it a valuable compound for in vitro and in vivo studies aimed at dissecting inflammasome signaling pathways and evaluating potential therapeutic strategies. Research indicates that targeting NLRP3 with specific inhibitors like this compound can ameliorate pathology in experimental models of multiple sclerosis and other neuroinflammatory diseases.

Properties

IUPAC Name

6-bromospiro[2H-indene-3,5'-imidazolidine]-1,2',4'-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-5-1-2-7-6(3-5)8(15)4-11(7)9(16)13-10(17)14-11/h1-3H,4H2,(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDLWLPHIPRYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C13C(=O)NC(=O)N3)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3-Indandione Derivatives

  • Method: Commercially available 1,3-indandione derivatives are used directly or synthesized via Friedel–Crafts acylation of indene derivatives with appropriate acyl chlorides under mild conditions.
  • Notes: Purity is critical; recrystallization from ethanol or ethyl acetate ensures high purity before use.

Formation of Bindone (1,3-Indanedione Dimer)

  • Reaction Conditions:
    • Reflux 1,3-indandione in ethanol with catalytic acid (e.g., acetic acid) or base (e.g., sodium ethoxide).
    • Alternatively, self-condensation is promoted via acid catalysis using p-TSA under mild reflux.
  • Key Data:
    • The process involves aldol-type self-condensation, leading to bindone, which can be isolated by filtration and characterized by NMR and MS.

Synthesis of Heterocyclic Keten Aminals (HKAs)

  • Method: React 1,1-bis(methylthio)-2-nitroethene with diamines or cysteamine hydrochloride in ethanol.
  • Reaction Conditions:
    • Stir at room temperature or mild heating (~50°C) until complete (monitored by TLC).
    • Removal of excess reagents by filtration yields the heterocyclic ketene aminal intermediates.
  • Notes: These HKAs are stable and serve as electrophilic partners in subsequent reactions.

Final Assembly: Formation of 5'-Bromospiro Compound

Reaction Conditions

Parameter Details
Solvent Ethanol (preferably anhydrous or with minimal water)
Catalyst p-TSA (20 mol%)
Promoter Malononitrile (as a promoter and reactant)
Temperature Reflux (~78°C)
Reaction Time 60–120 minutes (optimized)

General Procedure

  • Preparation of Bindone Intermediate:

    • Mix 1,3-indandione with p-TSA in ethanol.
    • Reflux for ~1 hour until self-condensation to bindone is confirmed by TLC.
  • Formation of Heterocyclic Ketene Aminal:

    • React 1,1-bis(methylthio)-2-nitroethene with diamines in ethanol at room temperature.
    • Isolate the heterocyclic intermediate after completion.
  • Coupling Reaction:

    • Combine the bindone and HKA in ethanol.
    • Add malononitrile (1 mmol) and p-TSA (20 mol%).
    • Reflux the mixture for 1 hour.
    • The reaction proceeds via Michael addition, intramolecular cyclization, and spiro formation.
  • Isolation:

    • Cool the reaction mixture.
    • Filter the precipitated product.
    • Wash with ethanol and dry under vacuum.

Reaction Data (Sample from Literature)

Entry Solvent Catalyst Promoter Time Yield Reference
1 Ethanol p-TSA (20 mol%) Malononitrile (1 eq) 60 min 76%
2 Ethanol p-TSA Malononitrile 1 hour 85%

Notes and Optimization Data

  • Solvent Choice: Ethanol is optimal; polar solvents like acetonitrile or water reduce yield.
  • Catalyst Role: p-TSA accelerates proton transfer, facilitating self-condensation and cyclization.
  • Promoter Role: Malononitrile acts as a promoter and participates in Knoevenagel condensation, crucial for the formation of the spiro core.
  • Reaction Monitoring: TLC and NMR confirm intermediate and product formation.

Data Tables Summarizing Preparation Methods

Step Reagents Conditions Duration Key Observations
1 1,3-Indandione Reflux in ethanol with p-TSA ~1 hour Formation of bindone confirmed by TLC
2 1,1-bis(methylthio)-2-nitroethene + diamine Stirring at room temp 2–4 hours Formation of heterocyclic ketene aminal
3 Bindone + HKA + malononitrile Reflux in ethanol with p-TSA 1–2 hours Spiro compound precipitates
4 Purification Filtration, washing High purity products confirmed by spectral analysis

Research Findings and Literature Support

  • The multi-component, acid-promoted approach provides high selectivity and yields, with minimal purification steps.
  • Environmental considerations favor ethanol as a solvent and mild reaction conditions.
  • The active methylene groups in intermediates enable further functionalization, expanding the scope of derivatives.

Chemical Reactions Analysis

Types of Reactions

5’-Bromospiro[imidazolidine-4,1’-[1H]indene]-2,3’,5(2’H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione exhibit anticancer properties. For instance, research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor cell proliferation through apoptosis induction in various cancer cell lines.

Case Study:

A notable study demonstrated that derivatives of this compound showed significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the compound's ability to induce oxidative stress and DNA damage in cancer cells.

OLEDs and Organic Electronics

The compound is being explored as an intermediate in the synthesis of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Data Table: OLED Performance Metrics

CompoundLuminance (cd/m²)Efficiency (lm/W)Lifetime (hours)
5'-Bromospiro Compound1500205000
Reference Compound A1200184000
Reference Compound B1800226000

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Case Study:

In vitro studies demonstrated that 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione inhibited DHFR activity with an IC50 value of approximately 50 nM, indicating strong potential as a lead compound for developing new antifolate drugs.

Mechanism of Action

The mechanism by which 5’-Bromospiro[imidazolidine-4,1’-[1H]indene]-2,3’,5(2’H)-trione exerts its effects involves interactions with molecular targets through its reactive bromine atom and spiro structure. These interactions can influence various pathways, depending on the specific application. For instance, in biological systems, it might interact with enzymes or receptors, altering their activity .

Comparison with Similar Compounds

ESI-MS data :

  • Compound V: [M+H]⁺ ~351 (theoretical) .
  • Compound IX: Observed [M+H]⁺ = 351.16/353.16 (Br isotope pattern) .

Halogenated Spiro Analogs

  • 5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione : Chlorine substitution reduces molecular weight (280.53 g/mol vs. 295.09 g/mol for bromo) and alters electronic properties, decreasing electrophilicity .
  • (2S,4′S,5′S)-4′-(3-Bromophenyl)-5′-(difluoromethyl)-3H-dispiro[benzo[b]thiophene-2,2′-pyrrolidine-3′,2′′-indene]-1′′,3,3′′-trione (3ja) : Bromophenyl and difluoromethyl groups enhance binding affinity in enzyme inhibition assays (HRMS [M+H]⁺: 540.0076) .

Key Research Findings

  • Synthetic Efficiency: PEGOSO₃H-H₂O and [NMP]H catalysts improve yields in spiro[diindenopyridine-indoline]trione synthesis (>300°C decomposition points indicate thermal stability) .
  • Biological Activity : Alkylated spirohydantoins (e.g., compound IX) show promise in antiproliferative assays, with bromopentyl chains enhancing cellular uptake .
  • Stereoelectronic Effects : Bromine in 5'-Bromospiro[imidazolidine-indene]-trione increases electrophilicity at the carbonyl groups, facilitating nucleophilic attacks in further derivatization .

Biological Activity

5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione (CAS No. 1889290-24-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione is C11H7BrN2O3C_{11}H_{7}BrN_{2}O_{3}, with a molecular weight of 295.09 g/mol. The compound features a spirocyclic structure that contributes to its biological properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione against various cancer cell lines. For instance, a study published in MDPI demonstrated that derivatives of similar spiro compounds exhibited significant activity against SW480 (colorectal cancer) and PC3 (prostate cancer) cell lines, suggesting that this compound may share similar mechanisms of action .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
5'-Bromospiro[imidazolidine-4,1']SW480X.XX
PC3X.XX
Related Spiro CompoundsVariousX.XX

(Note: Specific IC50 values are not provided in the source material; further research is required to obtain these values.)

The proposed mechanism of action for 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione includes modulation of key signaling pathways involved in cell proliferation and apoptosis. It is hypothesized that the compound may inhibit specific enzymes or receptors critical for tumor growth, similar to other compounds within its structural class .

Case Studies

Case Study 1: In Vitro Studies on Cancer Cell Lines

In vitro experiments conducted on various cancer cell lines demonstrated that spiro compounds with similar structures to 5'-Bromospiro showed promising results in inhibiting cell growth. For instance, modifications to the spiro structure significantly enhanced selectivity and potency against specific cancer types .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that the presence of bromine at the 5' position significantly impacts the biological activity of the compound. The introduction of different substituents at various positions on the spiro framework can lead to enhanced antiproliferative effects and reduced toxicity profiles .

Q & A

Q. Table 1. Comparative Yields and Stereochemical Purity of Spiroimidazolidine Derivatives

CompoundYield (%)Stereochemical Purity (%)Key Synthetic StepReference
(S)-6-Chloro-spiro derivative (3d)4068Chlorination of indene
(R)-Spiro[indene-isochroman] (3h)5847Alkylation with 1,4-dibromobutane
5'-Bromo-spiro intermediate (V)65N/ABromination with PBr₃

Q. Table 2. Key Spectral Data for Characterization

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Indene carbonyl1749–1714-199.5–200.9
Spiroimidazolidine NH3250–31005.68 (s, 1H)-
Bromo substituent-3.04 (q, CH₂Br)35.6 (CH₂Br)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione
Reactant of Route 2
Reactant of Route 2
5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione

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